molecular formula C20H30O4 B6176271 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid CAS No. 2648946-44-3

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid

Cat. No.: B6176271
CAS No.: 2648946-44-3
M. Wt: 334.4
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Description

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid is a versatile chemical compound with a unique structure that includes a furan ring and a long alkyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pentadec-14-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The furan ring and alkyne chain can participate in different biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a furan ring and carboxylic acid group.

    Pentadec-14-yn-1-ol: A compound with a long alkyne chain but without the furan ring.

    2,5-furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.

Uniqueness

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid is unique due to its combination of a furan ring and a long alkyne chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2648946-44-3

Molecular Formula

C20H30O4

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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